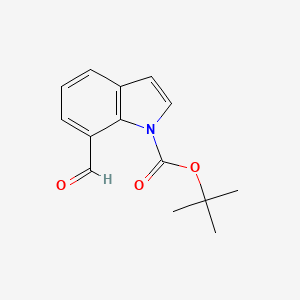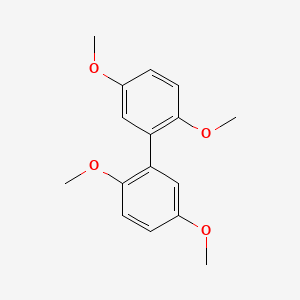
2,2',5,5'-Tetramethoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2',5,5'-Tetramethoxybiphenyl is an organic compound with the molecular formula C16H18O4. It is a derivative of biphenyl, where four methoxy groups (-OCH3) are attached to the benzene rings at the 2, 2', 5, and 5' positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2',5,5'-Tetramethoxybiphenyl typically involves the methylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methanol in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and using an excess of methanol to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2,2',5,5'-Tetramethoxybiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium amide (NaNH2).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically yield dihydroxy derivatives.
Scientific Research Applications
2,2',5,5'-Tetramethoxybiphenyl has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism by which 2,2',5,5'-Tetramethoxybiphenyl exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
2,2',5,5'-Tetramethoxybiphenyl is similar to other methoxy-substituted biphenyls, such as 2,2',6,6'-Tetramethoxybiphenyl and 3,3',5,5'-Tetramethoxybiphenyl. its unique substitution pattern at the 2, 2', 5, and 5' positions gives it distinct chemical and biological properties
Would you like to know more about any specific aspect of this compound?
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4/c1-17-11-5-7-15(19-3)13(9-11)14-10-12(18-2)6-8-16(14)20-4/h5-10H,1-4H3 |
InChI Key |
AHNANRUQCKKYNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


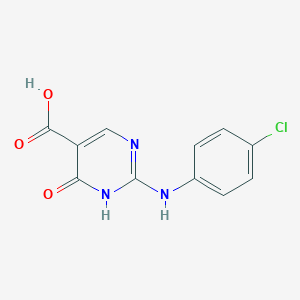
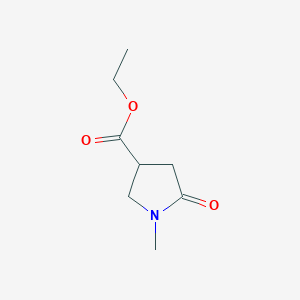
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)

![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
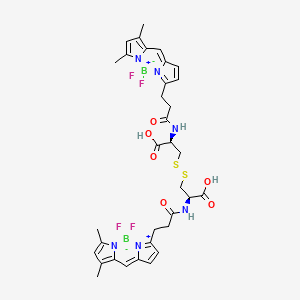
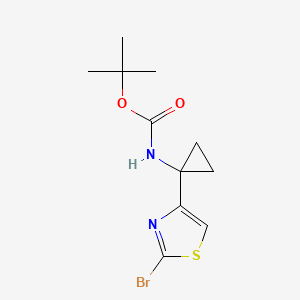

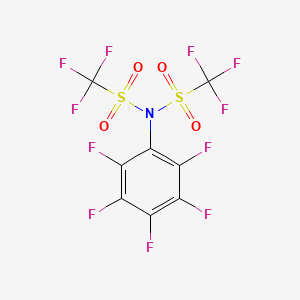
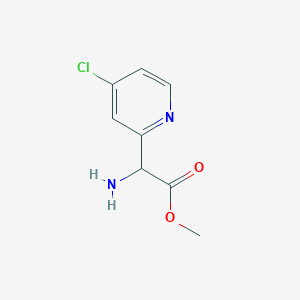
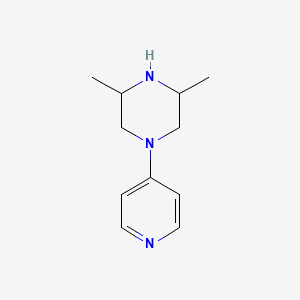
![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)

